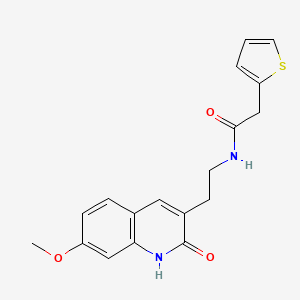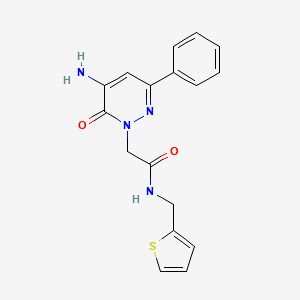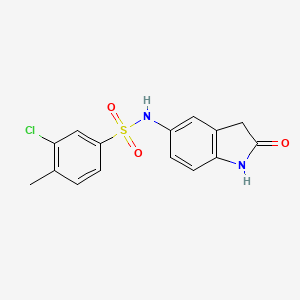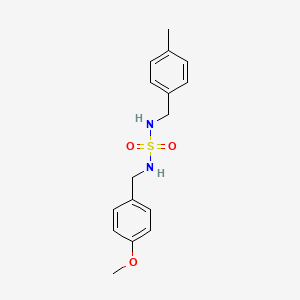![molecular formula C23H15ClN4O B2583525 {3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(4-chlorophenyl)methanone CAS No. 955966-48-0](/img/structure/B2583525.png)
{3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(4-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “{3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(4-chlorophenyl)methanone” is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a pyrazole ring, and a phenyl ring . The benzimidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of appropriate precursors . For instance, new benzamidine derivatives have been synthesized in good yields by involving 1-(1H-benzimidazol-2-yl)-2-bromoethanone, 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine, and N-benzylidene-4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine as reactive intermediates .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The benzimidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the conditions and reagents used. For instance, derivatives containing single fluorine atom and derivatives containing double fluorine atoms lost inhibitory potency, and derivatives containing chlorine atom exhibited a slightly drop in XO inhibitory potency .Scientific Research Applications
Anti-inflammatory and Antibacterial Applications
Microwave-assisted synthesis has led to the development of novel pyrazoline derivatives, showing promising anti-inflammatory and antibacterial activities. Compounds synthesized using this method exhibited significant in vivo anti-inflammatory effects and potent in vitro antibacterial properties, suggesting their utility in treating conditions requiring such pharmacological actions (Ravula et al., 2016). Molecular docking studies further support their potential as molecular templates for designing anti-inflammatory drugs.
Antimicrobial and Anticancer Potential
Research has also uncovered the antimicrobial and anticancer potential of novel pyrazole derivatives. These compounds, synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, have demonstrated higher anticancer activity than doxorubicin, a reference drug, in some cases. Their good to excellent antimicrobial properties further highlight their potential in therapeutic applications (Hafez et al., 2016).
Structural and Spectroscopic Analysis
The molecular structure and spectroscopic analysis of these compounds reveal detailed insights into their properties and interactions. Studies involving Density Functional Theory (DFT) analysis, Molecular Electrostatic Potential (MEP), and vibrational study provide a comprehensive understanding of the molecular behavior, potentially aiding in the optimization of these compounds for better therapeutic efficacy (Sivakumar et al., 2021).
Synthesis and Screening for Biological Activities
Further research emphasizes the synthesis of related compounds with potential biological activities, including antimicrobial and phytotoxic properties. The development of these derivatives through microwave-assisted synthesis or solvent-free methods has highlighted their antimicrobial efficacy, opening avenues for their use as potential antimicrobial agents (Landage et al., 2019).
Mechanism of Action
Benzimidazoles
are a class of heterocyclic aromatic organic compounds. This class of compounds has been found in many important synthetic drug molecules which bind with high affinity to multiple receptors, making them useful in developing new derivatives . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pyrazoles
are another class of organic compounds with a five-membered aromatic ring. These compounds are often used as building blocks in the pharmaceutical industry. They are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer properties .
properties
IUPAC Name |
[3-[4-(benzimidazol-1-yl)phenyl]pyrazol-1-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4O/c24-18-9-5-17(6-10-18)23(29)28-14-13-20(26-28)16-7-11-19(12-8-16)27-15-25-21-3-1-2-4-22(21)27/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVVSJHZOILYKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C4=NN(C=C4)C(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(4-chlorophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]acetate](/img/structure/B2583443.png)



![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2583448.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2583450.png)

![1-(3,5-dimethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2583454.png)
![2-[(4-aminophenyl)thio]-N-quinolin-3-ylpropanamide](/img/structure/B2583456.png)
![Ethyl 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole-3-carboxylate](/img/structure/B2583457.png)

![(Z)-ethyl 1-cyclohexyl-2-((3,4-dimethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2583460.png)
